4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide
Overview
Description
4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with methoxyphenyl group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base, such as potassium carbonate, to introduce the methoxyphenyl group.
Introduction of the nitrophenyl group: The resulting intermediate is further reacted with 3-nitrophenyl isocyanate to introduce the nitrophenyl group.
Formation of the carbothioamide group: Finally, the compound is treated with thiocarbonyldiimidazole to form the carbothioamide functional group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and nitrophenyl groups can influence its binding affinity and specificity towards these targets. The carbothioamide group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazine: Lacks the nitrophenyl and carbothioamide groups.
N-(3-nitrophenyl)piperazine: Lacks the methoxyphenyl and carbothioamide groups.
4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine: Lacks the carbothioamide group.
Uniqueness
4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of all three functional groups: methoxyphenyl, nitrophenyl, and carbothioamide
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-17-7-5-15(6-8-17)20-9-11-21(12-10-20)18(26)19-14-3-2-4-16(13-14)22(23)24/h2-8,13H,9-12H2,1H3,(H,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBZIFILZPVJDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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